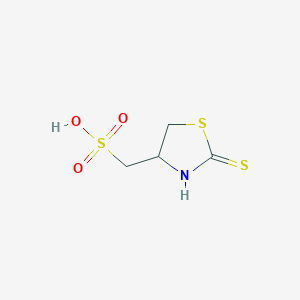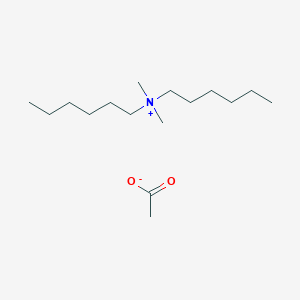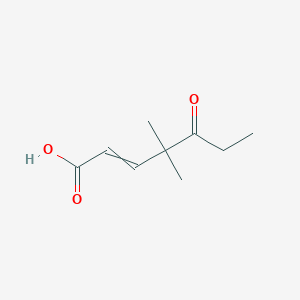
Methoxymethane--silicon (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methoxymethane–silicon (1/1) typically involves the reaction of dimethyl ether with silicon-based reagents. One common method is the reaction of dimethyl ether with silicon tetrachloride (SiCl4) in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of methoxymethane–silicon (1/1) can be achieved through large-scale chemical reactors where dimethyl ether and silicon tetrachloride are reacted under optimized conditions. The process may involve continuous flow reactors to maintain consistent product quality and yield. The use of catalysts and specific reaction conditions are crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methoxymethane–silicon (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: Reduction reactions can convert the silicon component to lower oxidation states.
Substitution: The ether group can participate in substitution reactions, where other functional groups replace the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, often in the presence of a catalyst.
Major Products Formed
Oxidation: Silicon dioxide (SiO2) and methanol.
Reduction: Silicon hydrides and methanol.
Substitution: Various organosilicon compounds depending on the substituent introduced.
科学的研究の応用
Methoxymethane–silicon (1/1) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism of action of methoxymethane–silicon (1/1) involves its interaction with various molecular targets. The silicon component can form strong bonds with oxygen and carbon, leading to the formation of stable compounds. The ether group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability. The pathways involved often include catalytic processes that facilitate the formation and transformation of the compound.
類似化合物との比較
Similar Compounds
Dimethyl ether (CH3OCH3): A simple ether with similar chemical properties but lacks the silicon component.
Silicon tetrachloride (SiCl4): A silicon-based compound used in the synthesis of organosilicon compounds.
Trimethylsilyl ether (TMS): An organosilicon compound with similar applications in organic synthesis.
Uniqueness
Methoxymethane–silicon (1/1) is unique due to its hybrid nature, combining the properties of both silicon and organic ether groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
261714-12-9 |
|---|---|
分子式 |
C2H6OSi |
分子量 |
74.15 g/mol |
InChI |
InChI=1S/C2H6O.Si/c1-3-2;/h1-2H3; |
InChIキー |
ZAQSPEADPQCCMC-UHFFFAOYSA-N |
正規SMILES |
COC.[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
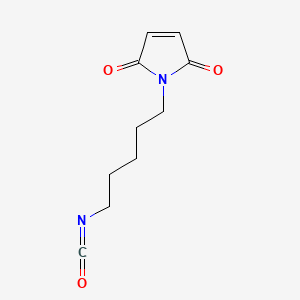

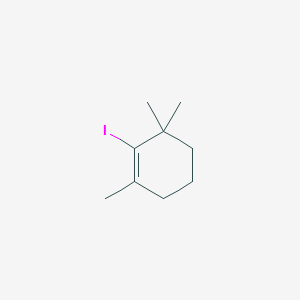
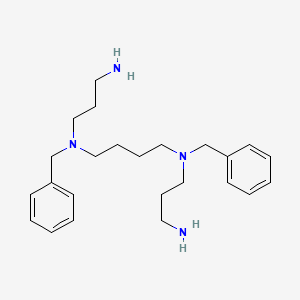
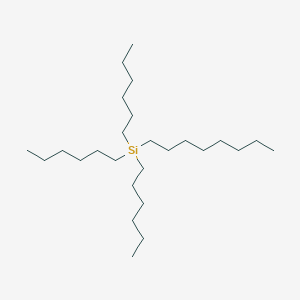
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
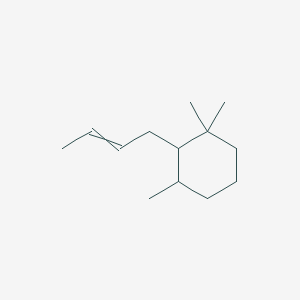
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
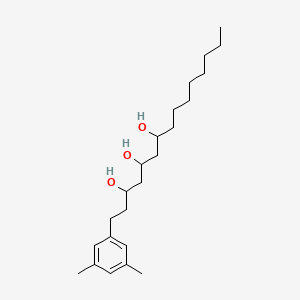
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
